molecular formula C21H21ClN4O2S B6094693 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone

Cat. No.: B6094693
M. Wt: 428.9 g/mol
InChI Key: DGMRSDRMRRRCIY-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone is a complex organic compound that features a piperazine ring, a quinazoline moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is synthesized by reacting 1-(3-chlorophenyl)piperazine with appropriate reagents under controlled conditions.

    Introduction of the Quinazoline Moiety: The quinazoline ring is introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with 4-hydroxyquinazoline.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with ethanone derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and quinazoline moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced piperazine derivatives.

Scientific Research Applications

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its role as a ligand for various receptors.

    Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}ethanone involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved include binding to receptor sites, altering signal transduction, and affecting cellular responses.

Properties

IUPAC Name

2-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylmethyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2S/c22-15-4-3-5-16(12-15)25-8-10-26(11-9-25)20(27)14-29-13-19-23-18-7-2-1-6-17(18)21(28)24-19/h1-7,12H,8-11,13-14H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMRSDRMRRRCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSCC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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